molecular formula C9H8N2O2 B11915813 3-Methoxyquinoxalin-2(1H)-one CAS No. 35676-71-2

3-Methoxyquinoxalin-2(1H)-one

Cat. No.: B11915813
CAS No.: 35676-71-2
M. Wt: 176.17 g/mol
InChI Key: MBKSEICXFDPTCH-UHFFFAOYSA-N
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Description

3-Methoxyquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline class of nitrogen-containing heterocycles, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Quinoxaline derivatives are known to be bioisosteres of quinoline and quinazoline nuclei, a feature that can be leveraged in the design of novel bioactive molecules . These compounds are synthetic and are rare in nature, with some derivatives being found in various antibiotics . This scaffold holds significant value in pharmaceutical research and development. Quinoxaline derivatives have been extensively studied for a wide spectrum of biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities . Specifically, recent research highlights the potential of 3-methylquinoxalin-2(1H)-one based compounds as promising anticancer agents. These derivatives have been computationally designed and synthesized as potential dual inhibitors of key tyrosine kinases, VEGFR-2 and FGFR-4, which are critical targets in angiogenesis and the growth of hepatocellular carcinoma (HCC) . In vitro studies against HepG2 cell lines have demonstrated potent activity, suggesting that the quinoxalin-2-one core is a viable pharmacophore for developing new antineoplastic agents . Beyond oncology, this chemotype is also explored for its potential antidiabetic, anti-inflammatory, and antidepressant effects, making it a versatile template in drug discovery campaigns . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35676-71-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12)

InChI Key

MBKSEICXFDPTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-Methoxyquinoxalin-2(1H)-one and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutics. This guide focuses specifically on 3-Methoxyquinoxalin-2(1H)-one and its derivatives, offering an in-depth exploration of their synthesis, chemical characteristics, and burgeoning role in drug discovery, particularly as kinase inhibitors.

Part 1: The Core Moiety: 3-Methoxyquinoxalin-2(1H)-one

The introduction of a methoxy group at the C3 position of the quinoxalinone ring significantly influences the molecule's electronic properties and hydrogen bonding capacity, making it a key building block for more complex derivatives.

Chemical Identity and Physicochemical Properties

While 3-Methoxyquinoxalin-2(1H)-one is a structurally well-defined molecule, it is not widely available commercially and, as such, a specific CAS Registry Number is not readily found in major public databases as of early 2026. The compound should be referred to by its IUPAC name: 3-methoxy-1H-quinoxalin-2-one . Its properties can be predicted or determined experimentally following its synthesis.

PropertyValue (Predicted/Typical)Source/Rationale
Molecular Formula C₉H₈N₂O₂Structural Analysis
Molecular Weight 176.17 g/mol Structural Analysis
Appearance Off-white to pale yellow solidAnalogy to similar derivatives
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Common for heterocyclic compounds
logP (Predicted) ~1.5Computational prediction
pKa (Predicted) ~8.5 (N1-H proton)Analogy to other quinoxalinones
Synthesis of the 3-Methoxy Core Structure

The direct functionalization of the C3-H bond of quinoxalin-2(1H)-one is the most modern and efficient strategy for introducing substituents. Traditional methods often require harsher conditions or pre-functionalized starting materials. A highly effective and contemporary method is the electrochemical cross-dehydrogenative coupling (CDC) of quinoxalin-2(1H)-ones with alcohols.[1] This approach avoids the need for chemical oxidants and proceeds under mild conditions.

Workflow for Electrochemical Synthesis of 3-Methoxyquinoxalin-2(1H)-one

G cluster_setup Reaction Setup cluster_reagents Reagents & Solvent cluster_process Process cluster_workup Workup & Purification A Undivided Electrochemical Cell B Carbon Plate Anode A->B C Platinum Plate Cathode A->C D Constant Current Source A->D I Apply Constant Current (e.g., 10 mA) D->I E Quinoxalin-2(1H)-one (Substrate) H Mix Reagents in Cell E->H F Methanol (Reagent & Solvent) F->H G n-Bu4NI (Electrolyte) G->H H->I J Room Temperature Reaction I->J K Monitor by TLC J->K L Evaporate Methanol K->L M Dissolve Residue (e.g., in EtOAc) L->M N Purify by Column Chromatography M->N O Isolate 3-Methoxyquinoxalin-2(1H)-one N->O

Caption: Electrochemical synthesis workflow.

Detailed Experimental Protocol: Electrochemical Methoxylation

This protocol is adapted from the general procedure for electrochemical alkoxylation of quinoxalin-2(1H)-ones.[1]

1. Cell Assembly:

  • Utilize an undivided electrochemical cell (e.g., a 25 mL beaker).

  • Insert a carbon plate (e.g., 1.5 cm x 1.5 cm) as the anode and a platinum plate (1.5 cm x 1.5 cm) as the cathode.

2. Reaction Mixture Preparation:

  • To the cell, add quinoxalin-2(1H)-one (0.5 mmol, 1.0 eq.).

  • Add tetrabutylammonium iodide (n-Bu₄NI) (0.25 mmol, 0.5 eq.) as the supporting electrolyte.

  • Add methanol (15 mL) as both the reagent and solvent.

3. Electrolysis:

  • Stir the mixture at room temperature.

  • Apply a constant electric current of 10 mA using a DC power supply.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-Methoxyquinoxalin-2(1H)-one.

Causality and Validation: The choice of an electrochemical method is based on its high efficiency and green credentials, avoiding harsh chemical oxidants. The carbon anode is selected for its stability and inertness in this oxidative process. n-Bu₄NI serves as an electrolyte to ensure conductivity. The protocol's success is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of the product, which can be unequivocally identified by NMR and mass spectrometry.

Part 2: Key Derivatives and Structure-Activity Relationships (SAR)

The true therapeutic potential of the quinoxalinone core is unlocked through the synthesis of its derivatives. The C3-methoxy group can be further displaced, and other positions (N1, and the benzo ring) can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Classes of Derivatives:
  • N1-Substituted Derivatives: The acidic N1 proton can be readily deprotonated and alkylated or arylated. This position is crucial for modulating solubility and interacting with specific protein residues. N1-substitution is a common strategy to block metabolic pathways and fine-tune activity.

  • C3-Amino and C3-Thione Derivatives: The C3-methoxy group can serve as a leaving group in nucleophilic substitution reactions with amines or thionating agents, providing access to 3-amino and 3-thione analogs, respectively. This dramatically alters the electronic and hydrogen-bonding profile of the C3 position.[2]

  • Benzo-Ring Substituted Derivatives: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring at positions C5, C6, C7, or C8 can influence target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Structure-Activity Relationship (SAR) Insights

Extensive research on quinoxalinone derivatives has provided key insights into how structural modifications impact their biological activity, particularly as kinase and enzyme inhibitors.

Structural ModificationImpact on Biological ActivityRepresentative Target(s)
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl moiety Enhances inhibitory efficiency.COX-2[3]
Substitution with a fluorine atom on the benzo ring Can improve inhibition efficiency compared to chlorine.COX-2[3]
Carbonyl substitutions (ester, amide) on a C3-phenoxymethyl group Excellent and selective antagonism of P-glycoprotein with low cytotoxicity.P-glycoprotein (Pgp)[4]
N1-substitution with bulky or functionalized groups Critical for achieving high affinity and selectivity.Kainate Receptors[5], EGFR[6]

Part 3: Biological Activity and Therapeutic Potential

Quinoxalin-2(1H)-one derivatives are prominent in oncology and immunology research due to their ability to inhibit key signaling proteins.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinoxalinone derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer. Quinoxaline-based compounds have been successfully designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ATP_Pocket ATP Binding Pocket PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Ras Ras VEGFR2->Ras VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoxalinone 3-Substituted Quinoxalin-2(1H)-one Quinoxalinone->ATP_Pocket Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade.

As illustrated, the binding of the VEGF ligand induces dimerization and autophosphorylation of VEGFR-2. This activation triggers downstream cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately promoting cell proliferation, survival, and angiogenesis. 3-Substituted quinoxalin-2(1H)-one derivatives act by competitively binding to the ATP pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking all subsequent downstream signaling. This anti-angiogenic effect is a validated and highly sought-after strategy in modern cancer therapy.

Conclusion

3-Methoxyquinoxalin-2(1H)-one is an accessible and versatile chemical scaffold. While it may not be a common standalone reagent, modern synthetic methods, particularly electrochemical C-H functionalization, provide a direct and efficient route to its synthesis. Its true value lies in its role as a precursor to a vast library of derivatives with significant therapeutic potential. The demonstrated ability of this compound class to selectively inhibit protein kinases and other critical cellular targets underscores its importance. For drug development professionals, the quinoxalin-2(1H)-one core offers a robust and tunable platform for designing next-generation inhibitors targeting cancer and other proliferative or inflammatory diseases. Future research will likely focus on refining the substitution patterns to enhance potency, improve selectivity, and optimize pharmacokinetic profiles for clinical translation.

References

  • Jiang, X., Yang, L., Ye, Z., & Yu, C. (2020). Electrosynthesis of C3 Alkoxylated Quinoxalin-2(1H)‐ones through Dehydrogenative C–H/O–H Cross‐Coupling. ResearchGate. Available at: [Link]

  • Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(6), 665-675. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2022). Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. New Journal of Chemistry. Available at: [Link]

  • Kovač, B., Svete, J., & Grošelj, U. (2021). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., Al-Sbou, I. A., & Al-Momani, L. A. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved February 25, 2026, from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]

  • Choi, H. Y., Cohen, D., & Toogood, P. L. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Journal of Medicinal Chemistry, 44(4), 557-61. Available at: [Link]

  • Rostoll-Berenguer, J., Blay, G., Pedro, J. R., & Vila, C. (2022). Representative biologically active 3-substituted quinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Singha, N., Sharma, A., Singh, J., & Sharma, A. (2023). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl. ChemRxiv. Available at: [Link]

  • Słoczyńska, K., Pytka, K., Czopek, A., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ChemMedChem, 18(18), e202300278. Available at: [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2014). Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Wang, M., Wang, Y., & Wei, W. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5092. Available at: [Link]

  • Yan, G., & Yu, C. (2020). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Unpublished manuscript. Available at: [Link]

Sources

Technical Guide: Lactam-Lactim Tautomerism of 3-Methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and spectroscopic characterization of 3-Methoxyquinoxalin-2(1H)-one. Unlike simple quinoxalines, this molecule exhibits a critical lactam-lactim tautomeric equilibrium localized at the N1-C2 locus, significantly influenced by the electronic donation of the C3-methoxy group. This document details the thermodynamic preference for the amide (lactam) form, provides validated synthetic protocols via the 2,3-dichloroquinoxaline intermediate, and outlines self-consistent spectroscopic methods (NMR, IR) for distinguishing tautomers in solution.

Part 1: Molecular Architecture & Tautomeric Dynamics

The Tautomeric Equilibrium

The core structural feature of 3-Methoxyquinoxalin-2(1H)-one is the prototropic shift between the lactam (amide, A ) and lactim (imidic acid, B ) forms. While the C3-methoxy group is fixed, it exerts a mesomeric effect (+M) that increases electron density in the pyrazine ring, indirectly influencing the acidity of the N1 proton.

  • Lactam Form (A): Characterized by a secondary amine at position 1 and a carbonyl at position 2. This is the thermodynamically dominant species in the solid state and polar solvents due to the high resonance stabilization energy of the amide bond.

  • Lactim Form (B): Characterized by an imine nitrogen at position 1 and a hydroxyl group at position 2. This form restores full aromaticity to the pyrazine ring but sacrifices the stability of the amide resonance.

Thermodynamic Landscape

Computational studies (DFT/B3LYP) on homologous quinoxalinones consistently demonstrate that the lactam form is lower in Gibbs Free Energy (


 to 

kcal/mol) compared to the lactim form. The equilibrium is heavily shifted toward A , particularly in solvents capable of hydrogen bond acceptance (e.g., DMSO, Methanol).
Visualization: Tautomeric Mechanism

The following diagram illustrates the proton transfer mechanism and the resonance contributions stabilizing the lactam form.

Tautomerism cluster_env Environmental Drivers Lactam Lactam Form (Amide) (Thermodynamically Favored) N1-H, C2=O TS Transition State [1,3-Proton Shift] Lactam->TS Deprotonation TS->Lactam Fast Relaxation Lactim Lactim Form (Imidic Acid) (Minor Species) N1, C2-OH TS->Lactim Reprotonation Lactim->TS Solvent Polar Solvents (DMSO) Stabilize Lactam Solvent->Lactam Solid Solid State Intermolecular H-Bond Dimers Solid->Lactam

Part 2: Spectroscopic Validation & Diagnostics

Distinguishing between the tautomers requires precise analysis of chemical shifts and vibrational modes. The following data points serve as a self-validating checklist for researchers.

Nuclear Magnetic Resonance (NMR)

The presence of the lactam form is unambiguously confirmed by the N1-H signal and the carbonyl carbon shift.

NucleusSignalChemical Shift (

, ppm)
Diagnostic Interpretation

H
N1-H 12.0 – 12.8 Broad singlet. Disappears with D

O shake. Indicates Lactam .

H
-OCH

3.9 – 4.1 Sharp singlet. Confirms C3-methoxy integrity.

H
Ar-H 7.2 – 7.9 Multiplets (4H). Aromatic protons of the benzene ring.

C
C=O (C2) 154.0 – 156.0 Characteristic amide carbonyl. If Lactim, this shifts upfield to ~150 ppm (C-OH).

C
C-O (C3) 158.0 – 160.0 Carbon attached to methoxy group.
Infrared Spectroscopy (FT-IR)
  • 
     (Amide I):  Strong band at 1660–1690 cm
    
    
    
    . This is the "smoking gun" for the lactam form.
  • 
    :  Broad band at 3100–3250 cm
    
    
    
    , often associated with intermolecular hydrogen bonding (dimer formation) in the solid state.
  • Absence of

    
    :  The lack of a sharp free -OH stretch above 3500 cm
    
    
    
    rules out the lactim form in the solid phase.

Part 3: Experimental Protocols

Synthesis of 3-Methoxyquinoxalin-2(1H)-one

Rationale: Direct methylation of quinoxaline-2,3-dione often yields mixtures of N-methyl and O-methyl products. The most reliable route utilizes 2,3-dichloroquinoxaline as a versatile building block, allowing selective nucleophilic substitution at C2/C3 followed by hydrolysis or direct alkoxylation.

Reaction Scheme:

  • Quinoxaline-2,3-dione

    
     2,3-Dichloroquinoxaline[1]
    
  • 2,3-Dichloroquinoxaline

    
     2-Chloro-3-methoxyquinoxaline (intermediate)
    
  • Hydrolysis/Tautomerization

    
     3-Methoxyquinoxalin-2(1H)-one
    
Detailed Protocol:

Step 1: Preparation of 2,3-Dichloroquinoxaline

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Reagents: Charge Quinoxaline-2,3-dione (10 mmol) and Thionyl Chloride (SOCl

    
    , 10 mL). Add a catalytic amount of DMF (3-5 drops).
    
  • Reaction: Reflux for 3-4 hours until the solution becomes clear.

  • Workup: Evaporate excess SOCl

    
     under reduced pressure. Pour the residue onto crushed ice. Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol.
    
    • Checkpoint: MP should be ~150°C.

Step 2: Conversion to 3-Methoxyquinoxalin-2(1H)-one

  • Reagents: Dissolve 2,3-dichloroquinoxaline (5 mmol) in absolute methanol (20 mL).

  • Nucleophile: Prepare a solution of Sodium Methoxide (NaOMe) by dissolving Sodium metal (10 mmol, 2 eq) in Methanol (10 mL) at 0°C.

    • Note: Using 2 equivalents allows for substitution at one chloride and hydrolysis of the second (facilitated by workup) or sequential substitution. However, for the mono-one target, controlled conditions are key.

    • Alternative (High Precision): Use 1.1 eq NaOMe to generate 2-chloro-3-methoxyquinoxaline, then reflux in aqueous acidic media (HCl/H

      
      O) to hydrolyze the remaining chloride to the carbonyl (lactam).
      
  • Reaction: Add NaOMe solution dropwise to the dichloro-solution. Reflux for 6 hours.

  • Hydrolysis (Crucial): Acidify the mixture with 2M HCl to pH ~2 and reflux for 1 hour. This converts any 2-methoxy-3-chloro species or imidate forms into the stable lactam.

  • Isolation: Cool to room temperature. The product, 3-Methoxyquinoxalin-2(1H)-one, typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Methanol/Water (9:1).

Visualization of Synthetic Logic

Synthesis Start Quinoxaline-2,3-dione Step1 Chlorination (SOCl2, DMF, Reflux) Start->Step1 Inter 2,3-Dichloroquinoxaline (Versatile Electrophile) Step1->Inter Step2 Nucleophilic Substitution (NaOMe / MeOH, 1.1 eq) Inter->Step2 Inter2 2-Chloro-3-methoxyquinoxaline Step2->Inter2 Step3 Acid Hydrolysis / Tautomerization (HCl, Reflux) Inter2->Step3 Final 3-Methoxyquinoxalin-2(1H)-one (Target Lactam) Step3->Final

Part 4: Reactivity & Trapping the Tautomers

Understanding the ambident nature of the quinoxalinone anion is critical for drug development. Upon deprotonation (using NaH or K


CO

), the negative charge is delocalized between N1, O(C2), and N4.
  • N-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides) and polar aprotic solvents (DMF). This locks the molecule in the Lactam structure (e.g., 1-methyl-3-methoxyquinoxalin-2-one).

  • O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl tosylates, trialkyloxonium salts) or conditions maximizing oxygen electron density. This traps the Lactim structure (e.g., 2,3-dimethoxyquinoxaline).

Experimental Tip: To synthesize the lactim ether (2,3-dimethoxyquinoxaline), avoid the 2(1H)-one precursor. Instead, react 2,3-dichloroquinoxaline directly with excess NaOMe (2.5 eq) in refluxing methanol.

References

  • Cheeseman, G. W. H. (1955). Quinoxalines and related compounds.[1][2][3][4][5] Part I. Some 2:3-disubstituted quinoxalines. Journal of the Chemical Society, 1804-1808. [Link] (Foundational text on quinoxaline synthesis via dichloro-intermediates)

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338. [Link] (Authoritative source on lactam-lactim equilibrium principles)

  • Galal, S. A., et al. (2005). Synthesis and biological activity of some new quinoxaline derivatives. Molecules, 10(9), 1161-1169. [Link] (Provides modern context for quinoxalinone reactivity and biological relevance)

Sources

An In-depth Technical Guide on the Comparative Stability of 3-Methoxyquinoxalin-2(1H)-one and 2,3-Dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline scaffolds are of paramount importance in medicinal chemistry. A nuanced understanding of the stability of quinoxaline derivatives is critical for the development of robust and effective therapeutic agents. This guide provides a detailed technical analysis comparing the stability of two closely related analogs: 3-methoxyquinoxalin-2(1H)-one and 2,3-dimethoxyquinoxaline. We explore the underlying structural and electronic factors that govern their stability under various stress conditions, offering insights into their degradation pathways and providing field-proven experimental protocols for their evaluation.

Introduction: The Quinoxaline Core in Drug Discovery

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged structure in drug design, with derivatives exhibiting a wide array of biological activities.[1][2] The stability of these compounds is a critical quality attribute, influencing their shelf-life, bioavailability, and metabolic profile. This guide focuses on the stability differences between 3-methoxyquinoxalin-2(1H)-one, which can exist in a keto-enol tautomeric equilibrium, and the fully aromatized 2,3-dimethoxyquinoxaline.

Structural and Electronic Foundations of Stability

The inherent stability of these molecules is dictated by their unique structural and electronic characteristics.

3-Methoxyquinoxalin-2(1H)-one: This compound primarily exists in the lactam (keto) form, an amide within a cyclic system.[3][4] This configuration is stabilized by resonance and is capable of forming strong intermolecular hydrogen bonds via its N-H group, which can contribute to higher thermal stability in the solid state.[5][6] It exists in equilibrium with its enol tautomer, 3-hydroxy-2-methoxyquinoxaline.[3][4][7] The position of this equilibrium can be influenced by the solvent environment.[3]

2,3-Dimethoxyquinoxaline: In contrast, this molecule is a diether and lacks the N-H proton necessary for hydrogen bonding. The two methoxy groups are electron-donating by resonance, which can increase the electron density of the quinoxaline ring system and influence its reactivity.[8][9]

Diagram 1: Tautomerism of 3-Methoxyquinoxalin-2(1H)-one

G cluster_tautomerism Keto-Enol Tautomerism Keto 3-Methoxyquinoxalin-2(1H)-one (Keto Form) Enol 3-Hydroxy-2-methoxyquinoxaline (Enol Form) Keto->Enol Equilibrium

Caption: The keto-enol tautomeric equilibrium in 3-methoxyquinoxalin-2(1H)-one.

Comparative Stability Assessment

A comprehensive stability analysis involves subjecting the compounds to a variety of stress conditions to identify potential degradation pathways.[10][11][12]

Thermal Stability

The thermal stability of organic compounds is influenced by factors such as bond strength and intermolecular forces.[5][13] Due to the presence of intermolecular hydrogen bonding in its crystalline form, 3-methoxyquinoxalin-2(1H)-one is anticipated to have a higher thermal stability compared to 2,3-dimethoxyquinoxaline. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to experimentally determine and compare their decomposition temperatures.[14][15]

CompoundKey Structural FeatureExpected Relative Thermal Stability
3-Methoxyquinoxalin-2(1H)-one Lactam with N-H for hydrogen bondingHigher
2,3-Dimethoxyquinoxaline Diether, no hydrogen bondingLower
Photostability

Photostability testing is a critical component of drug development, as light exposure can lead to degradation.[16][17][18] The extended aromatic system of quinoxalines makes them susceptible to photodegradation. The electron-donating methoxy groups in 2,3-dimethoxyquinoxaline may increase its susceptibility to photo-oxidation.

Chemical Stability

Hydrolytic Stability: The stability across a range of pH values is a key parameter. Under acidic conditions, the ether linkages in 2,3-dimethoxyquinoxaline may be prone to hydrolysis. The lactam ring in 3-methoxyquinoxalin-2(1H)-one is generally more resistant to acid-catalyzed hydrolysis. In alkaline conditions, some quinoxaline derivatives have shown susceptibility to C-C bond cleavage of side chains.[19] The acidic N-H proton of 3-methoxyquinoxalin-2(1H)-one can be abstracted under basic conditions, potentially leading to different degradation pathways.

Oxidative Stability: The susceptibility to oxidation is another important stability parameter. The increased electron density in 2,3-dimethoxyquinoxaline could make it more prone to oxidative degradation compared to the quinoxalinone.

Diagram 2: Factors Influencing Stability

G cluster_compound1 3-Methoxyquinoxalin-2(1H)-one cluster_compound2 2,3-Dimethoxyquinoxaline cluster_stability Predicted Stability Outcome A Lactam Structure B Intermolecular H-Bonding A->B C Keto-Enol Tautomerism A->C G Potential for Greater Photostability A->G F Higher Thermal Stability B->F D Two Methoxy Groups E Increased Electron Density D->E H Higher Susceptibility to Oxidation E->H

Caption: A logical diagram illustrating the key structural drivers of stability.

Experimental Protocols for Stability Evaluation

Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12][20][21]

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Add 1 M HCl to an aliquot of the stock solution to a final concentration of 0.1 M.

    • Basic: Add 1 M NaOH to an aliquot to a final concentration of 0.1 M.

    • Oxidative: Add 3% H₂O₂ to an aliquot.

    • Thermal: Heat aliquots of the stock solution at a specified temperature (e.g., 80°C).

    • Photolytic: Expose an aliquot to a controlled light source as per ICH Q1B guidelines.[16][17][18][22][23] A dark control should be maintained for comparison.[23]

  • Incubation: Maintain the stressed samples under the specified conditions for a defined period, with samples taken at various time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and detect any degradation products.

Diagram 3: Workflow for Forced Degradation Studies

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solutions B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Incubate and Sample at Time Intervals B->C D Neutralize/Quench Reaction C->D E Analyze by HPLC-UV/MS D->E F Identify and Quantify Degradants E->F

Caption: A streamlined workflow for conducting forced degradation experiments.

Conclusion

The stability of 3-methoxyquinoxalin-2(1H)-one and 2,3-dimethoxyquinoxaline is dictated by their distinct structural features. The lactam functionality and hydrogen bonding capability of 3-methoxyquinoxalin-2(1H)-one likely contribute to its enhanced thermal stability. In contrast, the electron-rich nature of 2,3-dimethoxyquinoxaline may render it more susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of their stability profiles, which is essential for making informed decisions in the drug development process.

References

  • Blaza, L., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(7), 140-149.
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The Ascendancy of 3-Methoxyquinoxalin-2(1H)-one: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline ring system is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Among its numerous derivatives, the 3-methoxyquinoxalin-2(1H)-one scaffold is emerging as a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the 3-methoxyquinoxalin-2(1H)-one core, from its fundamental synthesis and physicochemical properties to its application in the development of targeted therapies. We will delve into the strategic rationale for its use, detailed synthetic protocols, and a critical analysis of its role in shaping the future of drug discovery, with a particular focus on its potential in oncology.

Introduction: The Quinoxaline Core and the Strategic Advantage of the 3-Methoxy Substituent

Quinoxalines, or benzopyrazines, are heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[3] This aromatic system is a bioisostere of other important structures like quinoline and naphthalene, and its nitrogen-containing nature imparts unique physicochemical properties that are conducive to drug-receptor interactions.[4] The quinoxalin-2(1H)-one subclass has garnered significant attention, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5]

The introduction of a methoxy group at the 3-position of the quinoxalin-2(1H)-one scaffold is a deliberate design choice aimed at modulating the molecule's electronic and steric properties. This strategic substitution can influence:

  • Receptor Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins.

  • Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites of oxidative metabolism and improving pharmacokinetic properties.

  • Solubility and Lipophilicity: The polarity of the methoxy group can be fine-tuned to optimize the solubility and cell permeability of the final compound.

  • Conformational Rigidity: The presence of the methoxy group can influence the preferred conformation of the molecule, which can be critical for its interaction with a specific binding site.

This guide will illuminate the practical applications of these theoretical advantages through a detailed examination of the synthesis, biological evaluation, and structure-activity relationships of 3-methoxyquinoxalin-2(1H)-one derivatives.

Synthesis of the 3-Methoxyquinoxalin-2(1H)-one Scaffold: A Step-by-Step Protocol

The synthesis of the 3-methoxyquinoxalin-2(1H)-one core can be approached through several synthetic routes. A common and effective method involves the cyclocondensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound, followed by modification to introduce the methoxy group. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 3-Methoxyquinoxalin-2(1H)-one

Objective: To synthesize the 3-methoxyquinoxalin-2(1H)-one core as a foundational scaffold for further derivatization.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dimethyl sulfate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Methodology:

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield quinoxaline-2,3(1H,4H)-dione.

Step 2: Selective Methylation to 3-Methoxyquinoxalin-2(1H)-one

  • Suspend quinoxaline-2,3(1H,4H)-dione (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.

  • Stir the mixture for 30 minutes, then add dimethyl sulfate (1.1 equivalents) dropwise.

  • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by adding water and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-methoxyquinoxalin-2(1H)-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The 3-Methoxyquinoxalin-2(1H)-one Scaffold in Action: A Case Study in Anticancer Drug Discovery

The true potential of a scaffold is realized in its application. A compelling example of the utility of the 3-methoxyquinoxalin-2(1H)-one core is found in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anticancer therapies.[4]

A study focused on the design and synthesis of novel VEGFR-2 inhibitors utilized a 3-methylquinoxalin-2(1H)-one scaffold. Within this series, a derivative featuring a 3-methoxy substitution on a terminal phenyl ring (compound 11e ) demonstrated potent inhibitory activity.[4] While not a direct substitution on the quinoxaline core, this finding strongly suggests the favorable contribution of a methoxy group in the pharmacophore for this target.

Structure-Activity Relationship (SAR) Insights

The study revealed that for the 3-methylquinoxalin-2(1H)-one series, the introduction of electron-donating groups, such as a methoxy group, on the terminal aromatic ring enhanced the cytotoxic and VEGFR-2 inhibitory activities.[4] Specifically, the 3-methoxy substituted analog was more active than the 2-methoxy and 4-methoxy analogs, highlighting the importance of the substituent's position.[4]

Quantitative Data Summary
CompoundSubstitutionCytotoxicity IC50 (µM) vs. HepG2VEGFR-2 Inhibition IC50 (nM)
11d 2-methoxy--
11e 3-methoxyPotent2.6
11f 4-methoxy-4.8
SorafenibReference Drug2.23.07

Data adapted from a study on 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors.[4]

This data underscores the significant impact of the methoxy group's placement on biological activity, providing a strong rationale for the exploration of the 3-methoxyquinoxalin-2(1H)-one scaffold in the design of novel kinase inhibitors.

Visualizing the Path Forward: Workflow and Pathway Diagrams

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and a simplified representation of the VEGFR-2 signaling pathway.

Synthetic Workflow for 3-Methoxyquinoxalin-2(1H)-one Derivatives

G cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation A o-Phenylenediamine C Quinoxaline-2,3(1H,4H)-dione A->C Cyclocondensation B Diethyl Oxalate B->C D 3-Methoxyquinoxalin-2(1H)-one C->D Selective Methylation E Functionalization at N1 D->E F Functionalization at other positions D->F G Diverse Library of Derivatives E->G F->G H In vitro Assays (e.g., Kinase Inhibition) G->H I Cell-based Assays (e.g., Cytotoxicity) G->I J Lead Compound Identification H->J I->J

Caption: Synthetic and screening workflow for 3-methoxyquinoxalin-2(1H)-one derivatives.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Methoxyquinoxalin-2(1H)-one Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by a 3-methoxyquinoxalin-2(1H)-one derivative.

Conclusion and Future Directions

The 3-methoxyquinoxalin-2(1H)-one scaffold represents a promising frontier in medicinal chemistry. While the broader quinoxaline family has been extensively studied, the specific advantages conferred by the 3-methoxy substitution are ripe for further investigation. The demonstrated potential of a related analog as a potent VEGFR-2 inhibitor provides a strong impetus for the design and synthesis of novel libraries based on this core.[4]

Future research should focus on:

  • Diverse Library Synthesis: The development of efficient and versatile synthetic routes to a wide range of 3-methoxyquinoxalin-2(1H)-one derivatives with substitutions at various positions.

  • Broad Biological Screening: The evaluation of these libraries against a diverse panel of biological targets, including other kinases, enzymes, and receptors implicated in various diseases.

  • In-depth SAR Studies: A systematic exploration of the structure-activity relationships to elucidate the key structural features required for potent and selective activity.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the unique properties of the 3-methoxyquinoxalin-2(1H)-one scaffold, the medicinal chemistry community is well-positioned to develop the next generation of innovative and effective therapeutics.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Taiwo, F. O., Obuotor, E. M., Olawuni, I. J., Ikechukwu, D. A., & Iyiola, T. O. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2), 1-6. [Link]

  • Asif, M. (2015). A review on medicinal and structural activity of quinoxaline moiety. TIJER.org. [Link]

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  • Abdelgawad, M. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]

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  • Abdelgawad, M. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

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Methodological & Application

nucleophilic substitution protocol for 3-chloroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Nucleophilic Substitution of 3-Chloroquinoxalin-2(1H)-one

Abstract

This comprehensive application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 3-chloroquinoxalin-2(1H)-one. This key heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a diverse range of functionalized derivatives.[1][2] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol for substitution with various nucleophiles (amines, thiols, and alcohols), and a guide for troubleshooting and optimization. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both practical guidance and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoxalinone Core

Quinoxalin-2(1H)-one and its derivatives are classified as "privileged structures" in medicinal chemistry, a testament to their recurring presence in a multitude of biologically active compounds.[1] These scaffolds are integral to molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties.[1][2][3][4] The functionalization at the C3 position is a particularly powerful strategy for modulating the biological and physicochemical properties of these molecules, making 3-chloroquinoxalin-2(1H)-one an exceptionally valuable and reactive intermediate for library synthesis and lead optimization in drug discovery programs.[5][6]

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The facile displacement of the chlorine atom at the C3 position of 3-chloroquinoxalin-2(1H)-one proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN1 or SN2 reactions, the SNAr pathway does not involve the formation of a carbocation or a direct backside attack.[7] Instead, it is a two-step addition-elimination process.

Causality Behind the Reactivity:

  • Activation: The quinoxalinone ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine ring. This effect, combined with the strong electron-withdrawing influence of the adjacent carbonyl group (C=O) at the C2 position, significantly polarizes the C3-Cl bond and activates the C3 carbon for nucleophilic attack.[8][9]

  • Addition & Intermediate Formation: A nucleophile (Nu⁻) attacks the electrophilic C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing pyrazine ring and the carbonyl oxygen, which stabilizes this otherwise high-energy species.[10]

  • Elimination & Aromatization: In the final, typically rapid step, the aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the 3-substituted quinoxalin-2(1H)-one product.

SNAr_Mechanism Figure 1: S N Ar Mechanism on 3-Chloroquinoxalin-2(1H)-one sub 3-Chloroquinoxalin-2(1H)-one mc Meisenheimer Complex(Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 3-Substituted Product mc->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻) Workflow Figure 2: General Experimental Workflow A 1. Setup Dissolve 3-chloroquinoxalin-2(1H)-one and base in appropriate solvent. B 2. Nucleophile Addition Add nucleophile to the mixture. (For O/S-nucleophiles, pre-stirring with base may be required). A->B C 3. Reaction Heat the mixture to the target temperature (e.g., RT to 100 °C) and stir for 2-24h. B->C D 4. Monitoring Track reaction progress using Thin-Layer Chromatography (TLC). C->D E 5. Work-up Quench reaction with ice-water. Perform liquid-liquid extraction. D->E F 6. Purification Dry organic layer, concentrate, and purify crude product via column chromatography or recrystallization. E->F G 7. Characterization Analyze purified product using NMR, MS, etc. F->G Troubleshooting Figure 3: Troubleshooting Flowchart Start Problem Observed A Low or No Conversion (Starting material remains) Start->A Check TLC B Multiple Products / Side Reactions Start->B Check TLC/LCMS C Product is Difficult to Purify Start->C Post-workup A1 Increase Temperature A->A1 If nucleophile is weak A2 Use a Stronger Base (e.g., K₂CO₃ → NaH for alcohols) A->A2 For O/S nucleophiles A3 Switch to a More Polar Aprotic Solvent (e.g., EtOH → DMF/DMSO) A->A3 To aid charge stabilization A4 Increase Reaction Time A->A4 If reaction is slow B1 Lower Reaction Temperature B->B1 To increase selectivity B2 Use a Milder Base B->B2 To prevent side reactions B3 Check Nucleophile Purity B->B3 Impurities can react C1 Optimize Recrystallization Solvent System C->C1 C2 Adjust Chromatography Gradient C->C2 C3 Consider a different work-up (e.g., acid/base wash) C->C3

Sources

Application Notes and Protocols for the Methoxylation of Quinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous compounds with significant biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1] The functionalization of the quinoxalinone core is a key strategy in medicinal chemistry and drug development to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Methoxylation, the introduction of a methoxy (-OCH₃) group, is a particularly important transformation. The conversion of the N-H or O-H group in the quinoxalin-2(1H)-one tautomeric system to a methoxy group can significantly impact a compound's lipophilicity, metabolic stability, and target-binding interactions.[2]

This technical guide provides detailed application notes and protocols for the O-methoxylation of quinoxalin-2(1H)-one derivatives. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and field-proven insights to enable researchers, scientists, and drug development professionals to successfully implement these methodologies. We will explore three robust methods for achieving selective O-methoxylation, addressing the common challenge of competing N-alkylation.

Understanding the Tautomerism and Regioselectivity of Quinoxalin-2(1H)-one Alkylation

Quinoxalin-2(1H)-one exists in a tautomeric equilibrium between the lactam and lactim forms. The lactam form possesses an amide functionality, while the lactim form features a hydroxyl group, rendering the quinoxaline ring aromatic. The alkylation of this system can occur at the N1-position, the O-position of the lactim tautomer, or at the C3-position, leading to a mixture of products.

tautomerism Lactam Lactam Form Lactim Lactim (Aromatic) Form Lactam->Lactim Tautomerization Lactim->Lactam

Caption: Tautomeric equilibrium of quinoxalin-2(1H)-one.

The regioselectivity of the methylation (O- vs. N-methylation) is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature. Hard and soft acid-base (HSAB) theory provides a useful framework for predicting the outcome. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center. Hard electrophiles tend to react preferentially at the oxygen atom, while softer electrophiles favor the nitrogen atom.

Recommended Protocols for O-Methoxylation

This section details three reliable methods for the selective O-methoxylation of quinoxalin-2(1H)-one derivatives.

Protocol 1: Silver Carbonate-Mediated O-Methoxylation

This method utilizes the principle of "hard" methylating conditions to favor O-alkylation. Silver ions coordinate to the oxygen atom of the lactim tautomer, increasing its nucleophilicity and directing the methylation to the desired position. The precipitation of insoluble silver iodide drives the reaction to completion. This method is particularly effective for achieving high O-selectivity.

Reaction Scheme:

silver_methylation Quinoxalinone Quinoxalin-2(1H)-one derivative MeI + CH₃I Ag2CO3 Ag₂CO₃ Solvent Solvent (e.g., Benzene or Toluene) Product 2-Methoxyquinoxaline derivative Solvent->Product RT, dark

Caption: Silver carbonate-mediated O-methoxylation workflow.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one derivative (1.0 mmol), silver carbonate (Ag₂CO₃, 1.5 mmol), and anhydrous benzene or toluene (10 mL).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 mmol) to the suspension.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature in the dark for 24-48 hours. The exclusion of light is important as silver salts can be light-sensitive.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

    • Filter the mixture through a pad of Celite® to remove the silver salts.

    • Wash the Celite® pad with additional dichloromethane (2 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxyquinoxaline derivative.

Data Summary:

Reagent/ParameterMolar Equiv.RoleTypical Yields
Quinoxalin-2(1H)-one1.0Substrate70-90%
Silver Carbonate1.5Base/Activator
Methyl Iodide1.2Methylating Agent
Solvent-Reaction Medium
TemperatureRoom Temp.Reaction Condition
Time24-48 hReaction Duration
Protocol 2: Mitsunobu Reaction for O-Methoxylation

The Mitsunobu reaction is a powerful and versatile method for the dehydration-condensation of an acidic proton (like the O-H of the lactim tautomer) and an alcohol.[3] In this case, methanol serves as the source of the methoxy group. This reaction generally proceeds under mild conditions and is known for its high yields.

Reaction Scheme:

mitsunobu_reaction Substrate Quinoxalin-2(1H)-one derivative Reagents + PPh₃, DIAD, CH₃OH Solvent Anhydrous THF Product 2-Methoxyquinoxaline derivative Solvent->Product 0 °C to RT

Caption: Mitsunobu reaction workflow for O-methoxylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinoxalin-2(1H)-one derivative (1.0 mmol), triphenylphosphine (PPh₃, 1.5 mmol), and anhydrous tetrahydrofuran (THF, 15 mL).

  • Addition of Alcohol: Add anhydrous methanol (CH₃OH, 2.0 mmol) to the solution.

  • Addition of Azodicarboxylate: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise over 10-15 minutes.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent like diethyl ether prior to chromatography.

    • Elute the column with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the 2-methoxyquinoxaline product.

Data Summary:

Reagent/ParameterMolar Equiv.RoleTypical Yields
Quinoxalin-2(1H)-one1.0Substrate60-85%
Triphenylphosphine1.5Reagent
DIAD or DEAD1.5Reagent
Methanol2.0Methyl Source
Solvent-Reaction Medium
Temperature0 °C to RTReaction Condition
Time12-24 hReaction Duration
Protocol 3: Two-Step Chlorination and Nucleophilic Substitution

This classical two-step approach offers a reliable and often high-yielding route to 2-methoxyquinoxalines. The first step involves the conversion of the quinoxalin-2(1H)-one to the corresponding 2-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃). The activated 2-chloroquinoxaline is then readily displaced by a methoxide source in the second step.

Reaction Scheme:

two_step_methoxylation Quinoxalinone Quinoxalin-2(1H)-one Chloroquinoxaline 2-Chloroquinoxaline Quinoxalinone->Chloroquinoxaline Step 1: POCl₃, heat Methoxyquinoxaline 2-Methoxyquinoxaline Chloroquinoxaline->Methoxyquinoxaline Step 2: NaOMe, MeOH, heat

Caption: Two-step synthesis of 2-methoxyquinoxaline.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Chloroquinoxaline

  • Reaction Setup: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the quinoxalin-2(1H)-one derivative (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[2]

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-chloroquinoxaline can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methoxyquinoxaline

  • Reaction Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 mmol) in anhydrous methanol (10 mL) under an inert atmosphere. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

  • Addition of Substrate: Add the crude 2-chloroquinoxaline (1.0 mmol) from Step 1 to the sodium methoxide solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours.

  • Monitoring the Reaction: Monitor the disappearance of the 2-chloroquinoxaline by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methoxyquinoxaline.

Data Summary:

StepReagent/ParameterMolar Equiv.RoleTypical Yields
1POCl₃5-10Chlorinating Agent85-95%
2Sodium Methoxide1.2Nucleophile80-95%

Characterization of 2-Methoxyquinoxaline Derivatives

The successful synthesis of the 2-methoxyquinoxaline product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet peak around δ 3.9-4.1 ppm is characteristic of the methoxy group protons. The aromatic protons will appear in the range of δ 7.5-8.5 ppm.

    • ¹³C NMR: A signal for the methoxy carbon will be observed around δ 54-56 ppm. The C2 carbon bearing the methoxy group will appear significantly downfield.

  • Infrared (IR) Spectroscopy: Look for characteristic C-O stretching vibrations in the region of 1250-1000 cm⁻¹. The C=O stretch of the starting quinoxalinone (around 1650-1680 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the 2-methoxyquinoxaline derivative.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Methyl iodide (CH₃I): is a toxic and carcinogenic substance. Handle with care in a fume hood.

  • DIAD/DEAD: are toxic and potentially explosive. They should be handled with care.

  • Sodium metal: is highly reactive with water and moisture. Handle under an inert atmosphere.

Conclusion

This application note has provided a comprehensive guide to the O-methoxylation of quinoxalin-2(1H)-one derivatives, a critical transformation in the synthesis of potential therapeutic agents. Three distinct and reliable protocols have been detailed, each with its own advantages in terms of selectivity, mildness of conditions, and scalability. By understanding the underlying principles of regioselectivity and following these detailed experimental procedures, researchers can confidently and efficiently synthesize a wide range of 2-methoxyquinoxaline derivatives for further investigation in drug discovery and materials science.

References

  • Methylation represents a fundamental strategy in medicinal chemistry for optimizing the pharmacological profiles of bioactive molecules. The introduction of a methyl group can significantly modulate lipophilicity, metabolic stability, and target binding affinity. (Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source.
  • Quinoxalin-2(1H)-one scaffolds, a class of nitrogen-containing heterocycles, have attracted significant attention in drug discovery due to their unique planar conjugated structures and broad-spectrum biological activities, including anticancer and antimicrobial properties. (Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source.
  • The Mitsunobu reaction is an organic reaction that converts an alcohol into a variety of functional groups, such as an ester, using triphenylphosphine and an azodicarboxylate such as diethyl azodicarboxylate (DEAD)

Sources

solvent selection for nucleophilic attack on quinoxalinone core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Nucleophilic Functionalization of the Quinoxalinone Core

Part 1: Executive Summary & Strategic Framework

Abstract The quinoxalin-2(1H)-one scaffold is a "privileged structure" in drug discovery, serving as the core for various kinase inhibitors and bioactive agents. Functionalization of this core—specifically at the electrophilic C3 position—is heavily dependent on solvent selection. The solvent is not merely a medium but a chemoselective switch that dictates the reaction pathway between Nucleophilic Aromatic Substitution of Hydrogen (


), radical addition/cyclization, or oxidative cross-coupling. This guide provides a decision matrix for selecting solvents based on mechanistic requirements (ionic vs. radical), solubility profiles, and green chemistry mandates.

The Quinoxalinone Reactivity Paradox The C3 position of quinoxalin-2(1H)-one is inherently electrophilic (imino-like). However, direct nucleophilic attack often requires oxidative conditions to restore aromaticity (ONSH: Oxidative Nucleophilic Substitution of Hydrogen).

  • Challenge: Balancing substrate solubility (often poor in non-polar solvents) with the stability of radical intermediates.

  • Solution: Solvent tuning to stabilize specific transition states (e.g., HFIP for H-bonding, Water for hydrophobic effect acceleration).

Part 2: Mechanistic Solvent Classes

Class A: Fluorinated Alcohols (The "Magical" Effect)
  • Solvents: Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE).

  • Mechanism: HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile. It activates the quinoxalinone carbonyl/imine via H-bonding, lowering the LUMO energy and facilitating nucleophilic attack or C-H activation.

  • Application: Essential for Palladium-catalyzed C-H activations and oxidative radical functionalizations where stabilizing the radical intermediate is critical.

Class B: Dipolar Aprotic Solvents (The Radical Mediators)
  • Solvents: DMSO, Acetonitrile (MeCN), DMF.

  • Mechanism:

    • DMSO: Often acts as a "dual-role" reagent—solvent and oxidant (or methyl radical source). It supports Single Electron Transfer (SET) mechanisms due to high dielectric constants.

    • MeCN: Favored for electrochemical functionalization and radical-nucleophilicity controlled selectivity. It often suppresses side reactions seen in protic media.

  • Application: Standard for visible-light photoredox catalysis and electrochemical C3-H functionalization.

Class C: Green Protic Media (The Sustainable Route)
  • Solvents: Water (

    
    ), Ethanol (EtOH).[1]
    
  • Mechanism:

    • Water: Promotes "on-water" acceleration for hydrophobic substrates. In radical alkylations, water can stabilize charged intermediates via solvation shells without quenching the radical species.

    • Ethanol: Balances solubility with green metrics. Often used in condensation reactions to form the core, but increasingly viable for radical alkylations using persulfate oxidants.

  • Application: Scalable synthesis of C3-alkylated derivatives using alkyl peroxides or sulfinates.

Part 3: Decision Matrix & Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Target Reaction on Quinoxalinone Core Mechanism Determine Mechanism Start->Mechanism CH_Activation Metal-Catalyzed C-H Activation Mechanism->CH_Activation Pd/Rh Catalysis Radical Radical Functionalization (Photoredox/Thermal) Mechanism->Radical SET / Radical Addition Condensation Core Synthesis (Condensation) Mechanism->Condensation Diamines + Diketones HFIP Select HFIP/TFE (Stabilizes TS, H-bonding) CH_Activation->HFIP High Selectivity Needed PolarAprotic Select DMSO/MeCN (Supports SET, Solubility) Radical->PolarAprotic Standard Optimization Green Select H2O/EtOH (Green, Hydrophobic Effect) Radical->Green Scalability/Green Focus Condensation->Green Standard Protocol

Caption: Decision tree guiding solvent choice based on the mechanistic pathway (Metal-catalyzed vs. Radical vs. Condensation).

Part 4: Detailed Experimental Protocols

Protocol A: Adaptive Solvent Screening for C3-H Functionalization

Objective: To identify the optimal solvent for introducing a nucleophile (Nu) at the C3 position via oxidative radical substitution.

Materials:

  • Substrate: 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

  • Nucleophile Source: e.g., Toluene (for benzylation), Cyclohexane (for alkylation), or Sodium Sulfinate.

  • Oxidant: Selectfluor or

    
     (2.0 equiv).
    
  • Solvent Panel: MeCN, DMSO,

    
    , HFIP, DCE.
    

Workflow:

  • Preparation: Prepare 5 reaction vials (4 mL screw-cap).

  • Dosing: Add substrate (32 mg, 0.2 mmol) and oxidant to each vial.

  • Solvent Addition: Add 1.0 mL of the respective solvent to each vial.

    • Note: If using

      
      , ensure vigorous stirring (1000 rpm) to maximize interfacial area.
      
  • Reaction: Heat to 80°C (thermal) or irradiate with Blue LEDs (photochemical) for 12 hours.

  • Analysis: Aliquot 50 µL, dilute with MeOH, and analyze via UPLC-MS.

  • Success Criteria:

    • Conversion: >80% consumption of starting material.

    • Selectivity: Ratio of C3-product vs. N-alkylation or over-oxidation.

Data Interpretation Table:

SolventPolarity (

)
Mechanistic BiasTypical Outcome
MeCN 37.5Radical/SETHigh C3-Selectivity. Good balance of solubility and radical lifetime.
DMSO 46.7Radical/PolarHigh Yield, Low Selectivity. Often promotes poly-substitution.
HFIP 16.7H-BondingActivation. Enables difficult substrates; may alter regioselectivity.

80.1HydrophobicGreen. Works well for lipophilic radical precursors (Minisci-type).
Protocol B: Green Synthesis "On-Water" (Case Study)

Context: Direct C3-alkylation using alkyl halides or alkanes without metal catalysts.

  • Charge: In a 10 mL tube, mix Quinoxalinone (0.5 mmol), Alkyl precursor (5.0 equiv), and TBHP (70% aq, 2.0 equiv).

  • Solvent: Add distilled water (2.0 mL) . The mixture will likely be heterogeneous.

  • Activation: Heat to 100°C. The water generates a "hydrophobic effect," forcing the organic reactants together in the organic phase/micelles, accelerating the reaction rate compared to homogeneous organic solvents.

  • Work-up: Cool to RT. The product often precipitates. Filter, wash with water, and dry.

    • Validation: This method typically yields 70-90% product with <5% waste mass compared to DCM/Extraction methods.

Part 5: Mechanistic Pathway Visualization

Diagram 2: Solvent-Controlled Regiodivergence

ReactionPath Substrate Quinoxalinone (Radical Intermediate) Solvent_A Solvent: MeCN (Dipolar Aprotic) Substrate->Solvent_A Solvent_B Solvent: EtOH or H2O (Protic/H-Bonding) Substrate->Solvent_B Path_A C3-Functionalization (Thermodynamic) Solvent_A->Path_A Stabilizes free radical Path_B Cyclization / C7-Attack (Kinetic/Solvated) Solvent_B->Path_B H-bonding alters electron density

Caption: Illustration of how solvent polarity and H-bonding capability can divert the reactive intermediate toward different regioisomers or cyclized products.

Part 6: Troubleshooting & Optimization

  • Issue: Poor Conversion in MeCN.

    • Fix: Switch to HFIP/DCE (1:1) . The HFIP will activate the imine bond, making C3 more susceptible to nucleophilic radical attack.

  • Issue: C3 vs. Benzene Ring Selectivity.

    • Insight: In highly polar solvents (DMSO), the radical may attack the electron-rich benzene ring (C5-C8) if C3 is sterically hindered.

    • Fix: Use non-polar solvents (PhCl, DCE) or decrease temperature to favor the kinetically controlled C3 attack.

  • Issue: Solubility in Green Media.

    • Fix: Use EtOH:H2O (1:1) azeotrope or add a surfactant (SDS) to create an emulsion, maintaining the green benefits while improving mass transfer.

References

  • Green Chemistry Approaches for Quinoxaline Synthesis: Title: Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water.[1][2][3][4] Source: Comptes Rendus Chimie. URL:[Link] (Verified via search snippet 1.1)

  • C3-H Functionalization Overview: Title: Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization.[5][6][7][8] Source: Organic Chemistry Frontiers.[5] URL:[Link] (Context from snippet 1.3)

  • HFIP in C-H Activation: Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[9][10] Source: Chemical Science.[9][11] URL:[Link] (Verified via snippet 1.15)

  • Solvent-Controlled Regiodivergence: Title: Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones.[12] Source: ChemRxiv.[12] URL:[Link] (Verified via snippet 1.16)[1]

  • Visible Light Promoted Acylation (Solvent Effects): Title: Visible-light-promoted C3–H acylation of quinoxalin-2(1H)-ones in water.[6] Source: Green Chemistry.[2][3][13] URL:[Link] (Context from snippet 1.3)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of the 3-Methoxy Group in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common challenge in organic synthesis: the unwanted hydrolysis of methoxy groups on aromatic rings under acidic conditions. Here, we will explore the underlying mechanisms, provide practical troubleshooting strategies, and discuss alternative methodologies to ensure the integrity of your molecules during synthesis.

Frequently Asked Questions (FAQs)

Q1: My 3-methoxy group is being cleaved during an acid-catalyzed reaction. What is the chemical mechanism behind this degradation?

A: The cleavage of an aryl methyl ether, such as a molecule containing a 3-methoxy-phenyl moiety, in strong acid is a well-understood process that proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] Ethers are typically unreactive, but their stability is compromised in the presence of a strong acid.[3][4]

The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid (e.g., HBr, HI).[4][5] This step is critical because it converts the methoxy group (-OCH₃) into a much better leaving group, an alcohol (in the form of its conjugate acid, -O⁺HCH₃).[1][4]

Following protonation, a nucleophile present in the reaction medium attacks the methyl carbon.[5][6] In the case of hydrohalic acids like HBr or HI, the halide ion (Br⁻ or I⁻) is an excellent nucleophile and readily attacks the electrophilic methyl group.[2] This concerted Sₙ2 attack results in the cleavage of the carbon-oxygen bond, yielding a phenol and a methyl halide.[5] It is important to note that the nucleophile attacks the methyl group rather than the aromatic ring carbon because an attack on an sp²-hybridized carbon is sterically hindered and electronically unfavorable.[5]

G cluster_0 Step 1: Protonation of Ether Oxygen cluster_1 Step 2: Sₙ2 Nucleophilic Attack Mol1 Ar-O-CH₃ equilibrium1 Mol1->equilibrium1 Hplus H⁺ Mol2 Ar-O⁺(H)-CH₃ equilibrium1->Mol2 Mol3 Ar-O⁺(H)-CH₃ Nuc Nu⁻ transition [Nu---CH₃---O⁺(H)-Ar]‡ Nuc->transition Mol3->transition Products Ar-OH  +  Nu-CH₃ transition->Products G Start Unwanted Hydrolysis of 3-Methoxy Group Detected CheckTemp Is the reaction run at elevated temperature? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., 0°C or -78°C) CheckTemp->LowerTemp Yes MonitorTime Is the reaction time prolonged? CheckTemp->MonitorTime No LowerTemp->MonitorTime ReduceTime Action: Reduce Reaction Time (Monitor closely by TLC/LCMS) MonitorTime->ReduceTime Yes CheckAcid Is a strong acid (HBr, HI, BBr₃) or excess acid used? MonitorTime->CheckAcid No ReduceTime->CheckAcid ModifyAcid Action: Use Milder Acid or Reduce Stoichiometry CheckAcid->ModifyAcid Yes CheckSolvent Is a protic or non-anhydrous solvent in use? CheckAcid->CheckSolvent No ModifyAcid->CheckSolvent UseAnhydrous Action: Switch to Anhydrous Aprotic Solvent CheckSolvent->UseAnhydrous Yes Failure If problem persists, consider an alternative protecting group strategy. CheckSolvent->Failure No Success Problem Resolved UseAnhydrous->Success

Sources

avoiding O- vs N-alkylation side reactions in quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxalinone Alkylation Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward alkylation of quinoxalinones can lead to challenging mixtures of N- and O-alkylated isomers. This guide is designed to move beyond simple protocols and provide you, our fellow researchers and drug developers, with the deep mechanistic understanding required to troubleshoot and control this critical reaction.

Our core philosophy is that a well-designed experiment is a self-validating one. By understanding the "why" behind your choice of reagents and conditions, you can predictably steer the reaction towards the desired N-alkylated product, a crucial scaffold in medicinal chemistry.[1][2]

This center is structured to help you quickly diagnose problems and implement robust solutions. We will begin with frequently asked questions for a high-level overview, followed by an in-depth troubleshooting guide for specific experimental issues, and conclude with validated protocols and analytical methods for structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting two different products when I try to alkylate my quinoxalinone?

You are observing both N- and O-alkylation because the deprotonated quinoxalinone is an ambident nucleophile . This means it has two distinct nucleophilic centers: the nitrogen atom (N1) and the exocyclic oxygen atom (O2). The reaction conditions determine which site the alkylating agent (electrophile) will preferentially attack.

Q2: What is the fundamental principle that controls whether N- or O-alkylation occurs?

The primary guiding principle is the Hard and Soft Acids and Bases (HSAB) theory .[3][4] This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][6]

  • The quinoxalinone anion's oxygen atom is a hard nucleophile (high electronegativity, charge localized).

  • The nitrogen atom is a soft nucleophile (less electronegative, more polarizable).[7]

By choosing an alkylating agent (a Lewis acid) that is either "hard" or "soft," you can direct the reaction to the corresponding site.

Q3: How can I be certain whether I have synthesized the N- or O-alkylated isomer?

Unambiguous structural confirmation is critical and can prevent costly errors in downstream applications. While 1D ¹H NMR is a starting point, it is often insufficient. A combination of 2D NMR techniques is the most reliable method.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. For the N-alkylated isomer, you will see a correlation from the protons on the alkyl group's α-carbon to the quinoxalinone ring carbons C2 and C8a. For the O-alkylated isomer, the correlation will be only to C2.

  • ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy): For the N-alkylated product, a through-space correlation can be observed between the protons on the alkyl group's α-carbon and the proton at the C8 position of the quinoxalinone ring. This is absent in the O-isomer.

  • ¹³C NMR Chemical Shifts: The chemical shift of the C2 carbon is also diagnostic. It typically appears further downfield (higher ppm) in the O-alkylated isomer (ether-like) compared to the N-alkylated isomer (amide-like).

Troubleshooting Guide: Steering Selectivity

This section addresses specific experimental problems with a focus on the causal relationship between reaction parameters and the product outcome.

Problem 1: My reaction yields a mixture of N- and O-alkylated products, but I want only the N-alkylated isomer.

This is the most common issue. To increase the yield of the N-alkylated product, you must adjust the reaction conditions to favor the "soft-soft" interaction.

start Start: Mixture of N/O Isomers step1 Step 1: Analyze Alkylating Agent (Electrophile) start->step1 decision1 Is it a 'Soft' Electrophile? (e.g., R-I, R-Br) step1->decision1 step2 Step 2: Evaluate Solvent decision2 Is it a Polar Aprotic Solvent? (e.g., DMF, DMSO, Acetonitrile) step2->decision2 step3 Step 3: Choose Appropriate Base decision3 Does the Base Promote Covalent Interaction? (e.g., K₂CO₃, Cs₂CO₃) step3->decision3 step4 Step 4: Confirm Structure decision1->step2 Yes action1 Action: Switch from Hard (R-OTs, R₂SO₄) to Soft (R-I) decision1->action1 No decision2->step3 Yes action2 Action: Switch from Nonpolar (Toluene, THF) to Polar Aprotic decision2->action2 No decision3->step4 Yes action3 Action: Use a base with a large, soft counter-ion. decision3->action3 No action1->step1 action2->step2 action3->step3

Caption: Workflow to optimize conditions for N-alkylation.

  • Alkylating Agent (The Acid): This is your most powerful tool. "Soft" electrophiles preferentially react with the soft nitrogen center.[7]

    • To Favor N-Alkylation (Soft-Soft): Use alkyl halides with soft leaving groups. The reactivity order is R-I > R-Br > R-Cl . Alkyl iodides are the best choice for selective N-alkylation.

    • To Favor O-Alkylation (Hard-Hard): Use alkylating agents with hard leaving groups, such as dimethyl sulfate, methyl triflate ("magic methyl"), or Meerwein's salt.[7]

  • Solvent: The solvent influences the dissociation of the ion pair formed after deprotonation.

    • To Favor N-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[10][11] These solvents effectively solvate the cation, leaving a "naked" and more reactive anion where the softer, more nucleophilic nitrogen site is favored.

    • To Favor O-Alkylation: Less polar or nonpolar solvents like benzene, toluene, or THF can favor O-alkylation, especially when using silver salts where a tight ion pair promotes reaction at the more electronegative oxygen.[10]

  • Base and Counter-ion: The choice of base determines the counter-ion (cation).

    • To Favor N-Alkylation: Use bases with large, polarizable ("soft") cations like potassium (K⁺) or cesium (Cs⁺). Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. The weaker interaction between the soft cation and the anion promotes reaction at the nitrogen.

    • To Favor O-Alkylation: Hard cations like Li⁺, Na⁺, or Ag⁺ form tighter ion pairs with the hard oxygen center, promoting O-alkylation. Using sodium hydride (NaH) or silver(I) oxide (Ag₂O) will increase the proportion of the O-alkylated product.[10]

ParameterTo Favor N-Alkylation (Soft-Soft)To Favor O-Alkylation (Hard-Hard)
Alkylating Agent Alkyl Iodide (R-I), Alkyl Bromide (R-Br)Dialkyl Sulfate (R₂SO₄), Alkyl Triflate (R-OTf)
Solvent DMF, DMSO, AcetonitrileToluene, THF, Benzene
Base/Counter-ion K₂CO₃ (K⁺), Cs₂CO₃ (Cs⁺)NaH (Na⁺), Ag₂O (Ag⁺)
Problem 2: The reaction is very slow or gives a low yield, even with the right conditions for selectivity.

Low reactivity can be a separate issue from selectivity.

start Start: Low Yield q3 Are reagents pure and dry? start->q3 q1 Is the base strong enough to deprotonate the N-H? q2 Is the reaction temperature adequate? q1->q2 Yes a1 Action: Switch from K₂CO₃ to a stronger base like NaH or KHMDS. (Note: May alter selectivity) q1->a1 No end Improved Yield q2->end Yes a2 Action: Gradually increase temperature. (e.g., from RT to 60-80 °C). Monitor by TLC for degradation. q2->a2 No q3->q1 Yes a3 Action: Use anhydrous solvent. Ensure starting quinoxalinone is dry. q3->a3 No a1->start a2->start a3->start

Caption: Diagnostic workflow for low reaction yield.

  • Incomplete Deprotonation: The N-H of a quinoxalinone is weakly acidic. While K₂CO₃ is often sufficient, substrates with electron-withdrawing groups may require a stronger base like sodium hydride (NaH). Be aware that changing to NaH may increase the proportion of O-alkylation.[12] A good strategy is to perform the deprotonation with NaH first, then add the soft alkylating agent.

  • Reaction Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require gentle heating (e.g., 50-80 °C) to achieve a reasonable rate. Monitor the reaction by TLC to avoid product degradation at higher temperatures.[13]

  • Reagent Quality: Ensure your solvent is anhydrous and your quinoxalinone starting material is pure and dry. Water can consume the base and hydrolyze some alkylating agents.[12]

Validated Experimental Protocols

Protocol 1: Selective N-Alkylation of 3-phenylquinoxalin-2(1H)-one

This protocol is designed to maximize the yield of the N-alkylated product using the principles discussed above.

Materials:

  • 3-phenylquinoxalin-2(1H)-one

  • Iodoethane (or other soft alkyl halide)

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenylquinoxalin-2(1H)-one (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (concentration approx. 0.1 M).

  • Reagent Addition: Add iodoethane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting material.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-alkylated quinoxalinone.

  • Characterization: Confirm the structure using NMR spectroscopy as detailed in the FAQs and the analytical workflow below.

Protocol 2: Analytical Workflow for Isomer Confirmation

start Purified Product nmr_1h Acquire ¹H NMR start->nmr_1h nmr_hmbc Acquire ¹H-¹³C HMBC nmr_1h->nmr_hmbc check_hmbc Observe correlation from α-CH₂ to C2 and C8a? nmr_hmbc->check_hmbc nmr_roesy Acquire ROESY check_roesy Observe correlation from α-CH₂ to H8 proton? nmr_roesy->check_roesy n_isomer Structure Confirmed: N-Alkylated Isomer check_hmbc->n_isomer Yes ambiguous Result Ambiguous (or O-Isomer Suspected) check_hmbc->ambiguous No check_roesy->n_isomer Yes o_isomer Structure Confirmed: O-Alkylated Isomer check_roesy->o_isomer No ambiguous->nmr_roesy

Caption: Recommended NMR workflow for structural confirmation.[9]

References

Sources

troubleshooting low yields in quinoxalinone nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxalinone nucleophilic substitution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these critical reactions. The following content is structured to address specific experimental challenges in a direct question-and-answer format, moving from broad issues to specific mechanistic considerations.

Troubleshooting Guide: Addressing Low Yields

Low yields in quinoxalinone nucleophilic substitution reactions can be frustrating and time-consuming. This section provides a logical, step-by-step approach to identifying and resolving the root causes of poor reaction performance.

Q1: My reaction yield is consistently low or non-existent. What are the first and most critical parameters I should check?

When facing a low-yield issue, it's essential to start with the fundamentals before moving to more complex optimizations. Often, the problem lies in the quality of the reagents or the basic reaction setup.

Initial Diagnostic Workflow:

  • Reagent Purity and Integrity:

    • Quinoxalinone Substrate: Ensure the starting material is pure and free from residual acids or bases from its synthesis. Impurities can interfere with catalysis or promote side reactions.[1]

    • Nucleophile: Amines, thiols, and other nucleophiles can degrade upon storage. Use freshly opened reagents or purify them before use. For example, aromatic diamines are susceptible to air oxidation, which can introduce complicating impurities.[2]

    • Solvent and Base: Ensure solvents are anhydrous, especially for moisture-sensitive reactions like metal-catalyzed couplings. Use high-purity, freshly opened bases.

  • Stoichiometry and Reaction Atmosphere:

    • Accurate Ratios: Verify the molar ratios of your reactants. An incorrect excess or deficit of the nucleophile or base can halt the reaction or lead to byproducts.[3]

    • Inert Atmosphere: Many nucleophilic substitution reactions, particularly those involving organometallics or sensitive catalysts, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reactants and catalysts by oxygen or moisture.[2][4]

  • Basic Reaction Conditions:

    • Temperature Control: Ensure the reaction is being conducted at the intended temperature. Inaccurate temperature readings can drastically affect reaction rates.

    • Stirring/Agitation: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), efficient stirring is critical for ensuring proper mixing and reaction.

The following diagram outlines a systematic approach to troubleshooting these initial parameters.

G start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry - Purify starting materials? - Use fresh solvents/bases? - Ratios correct? start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere - Degas solvent? - Reaction under N2/Ar? reagent_check->atmosphere_check If reagents are pure conditions_check 3. Validate Physical Conditions - Temperature accurate? - Stirring adequate? atmosphere_check->conditions_check If atmosphere is inert optimization Proceed to Condition Optimization conditions_check->optimization If conditions are correct

Caption: A logical workflow for initial troubleshooting of low-yield reactions.

Q2: I've confirmed my reagents and setup are correct, but the yield is still poor. How should I approach optimizing the reaction conditions for a classic SNAr reaction?

Once the fundamentals are secure, the next step is to systematically optimize the core chemical parameters of the reaction. Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient ring like quinoxalinone is highly sensitive to the interplay between the leaving group, nucleophile, solvent, and base.

The SNAr Mechanism on Quinoxalinone

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

SNAr_Mechanism Reactants Quinoxalinone-LG + Nu⁻ Meisenheimer Meisenheimer Complex| (Resonance Stabilized Anion) Reactants:e->Meisenheimer:w Step 1: Addition (Rate-Determining) Products Quinoxalinone-Nu + LG⁻ Meisenheimer:e->Products:w Step 2: Elimination

Caption: The two-step mechanism for SNAr on a quinoxalinone substrate.

Optimization Parameters:

  • Leaving Group (LG): The nature of the leaving group is critical. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Highly electronegative groups that activate the ring towards attack are preferred.

    • Reactivity Order: The typical reactivity order for halogens in SNAr is F > Cl > Br > I . Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, accelerating the initial attack.[5]

    • Other Groups: Sulfonyl groups (e.g., benzenesulfonyloxy) can also be effective leaving groups.[6][7]

  • Solvent: The choice of solvent is arguably one of the most important factors.

    • Polar Aprotic Solvents are Key: Solvents like DMSO, DMF, and NMP are ideal. They are polar enough to dissolve the reactants but, lacking acidic protons, they do not solvate the anionic nucleophile as strongly as protic solvents. This "naked" and highly reactive nucleophile leads to significant rate enhancements.[8] DMSO, in particular, has been reported to accelerate SNAr reactions by orders of magnitude.[8]

    • Protic Solvents (e.g., alcohols, water): These should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9] They may also act as competing nucleophiles at high temperatures.

SolventDielectric Constant (ε)TypeTypical Temperature Range (°C)
DMSO 47Polar Aprotic25 - 190
DMF 37Polar Aprotic25 - 153
NMP 32Polar Aprotic25 - 202
Acetonitrile 38Polar Aprotic25 - 82
Ethanol 24Polar Protic25 - 78
  • Base: The base's primary role is often to deprotonate the nucleophile (e.g., an amine or thiol) to generate its more reactive anionic form.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and are effective for a wide range of nucleophiles. Cs₂CO₃ is more soluble in organic solvents and can sometimes provide better results.

    • Organic Bases: Non-nucleophilic organic bases like DBU or DIPEA can be used, but strong bases like NaH or t-BuOK are also employed, especially for less acidic nucleophiles.[4]

    • Stoichiometry: Typically, 1.5 to 3 equivalents of base are used to ensure complete deprotonation and to neutralize any acidic byproducts.

  • Temperature and Reaction Time:

    • Thermal Activation: Many SNAr reactions require heating to proceed at a reasonable rate, with temperatures often ranging from 80 to 150 °C.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][10] It is an excellent tool for rapid screening of conditions.[10]

Q3: I am attempting an N-arylation with a complex amine, and the SNAr approach is failing. What alternative strategy should I consider?

For challenging nucleophiles, particularly for the formation of C-N bonds with sterically hindered or electron-poor amines, a transition-metal-catalyzed approach like the Buchwald-Hartwig amination is often superior.[11] This reaction is not an SNAr and follows a different mechanistic pathway involving a palladium catalyst.

Key Components of Buchwald-Hartwig Amination:

  • Palladium Precatalyst: The active Pd(0) species is generated in situ. Common sources include Pd₂(dba)₃ and Pd(OAc)₂.[11] More advanced, air-stable "precatalysts" (e.g., G3-XPhos) are now widely available and offer greater reliability.[12]

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand depends heavily on the specific substrates.[11] Bulky, electron-rich biarylphosphine ligands are generally the most effective.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or K₃PO₄ are also used.[11]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Quinoxalinone-X amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination + Amine (R₂NH) + Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 + Product (Quinoxalinone-NR₂)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

ComponentCommon ExamplesRole in Reaction
Pd Source Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.[11][13]
Ligand XPhos, RuPhos, BrettPhos, DPEphosStabilizes Pd, facilitates oxidative addition and reductive elimination.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSDeprotonates the amine and facilitates the catalytic cycle.[11]
Solvent Toluene, Dioxane, THFNon-coordinating solvents are generally preferred.

Troubleshooting Tip: If a Buchwald-Hartwig reaction is failing, screening different combinations of ligands and palladium sources is the most effective optimization strategy.[13] Design of Experiments (DoE) can be a powerful tool for this process.[13]

Q4: My reaction is working, but it's messy, and I'm getting significant side products. What are the likely culprits?

Side product formation points to issues with reactivity, selectivity, or stability under the reaction conditions.

Common Side Reactions and Solutions:

  • Double Substitution:

    • Problem: If the quinoxalinone has more than one leaving group (e.g., 2,3-dichloroquinoxaline), it is common to see double substitution by the nucleophile.[2]

    • Solution:

      • Control Stoichiometry: Use only one equivalent of the nucleophile.

      • Lower Temperature: Run the reaction at a lower temperature to favor the more reactive site and slow down the second substitution.

      • Use a Bulky Nucleophile: Steric hindrance can sometimes prevent the second substitution.

  • Starting Material/Product Degradation:

    • Problem: Quinoxalinone rings or sensitive functional groups on the substrates may be unstable at high temperatures or over long reaction times, especially in the presence of strong bases.[1][2]

    • Solution:

      • Reduce Temperature and Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

      • Use Milder Conditions: Switch to a milder base (e.g., K₂CO₃ instead of NaOtBu) or explore catalyzed reactions that run at lower temperatures.

  • Competing Nucleophilic Attack:

    • Problem: If the nucleophile has multiple reactive sites, a mixture of products can result. Additionally, in some cases, the solvent (e.g., an alcohol) or a deprotonated intermediate can act as a competing nucleophile.

    • Solution:

      • Protecting Groups: Protect other nucleophilic sites on your molecule before the reaction.

      • Choose a Non-Reactive Solvent: Ensure your solvent is inert under the reaction conditions.

Side_Reactions Start Quinoxalinone-LG + Nucleophile Desired Desired Product (Mono-substitution) Start->Desired Double Side Product: Double Substitution Start->Double Excess Nu⁻ High Temp Degraded Side Product: Degradation Start->Degraded High Temp Long Time Solvent Side Product: Reaction with Solvent Start->Solvent Reactive Solvent

Sources

Validation & Comparative

A Guide to the C¹³ NMR Spectral Assignment of the Quinoxalin-2(1H)-one Core: An Integrated Spectroscopic and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the quinoxalin-2(1H)-one scaffold is a cornerstone of innovation, appearing in a wide array of bioactive molecules.[1] Accurate and unambiguous structural characterization is paramount, and at the heart of this lies Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR provides a map of the proton framework, assigning the complete carbon skeleton via ¹³C NMR presents a more complex challenge. The quinoxalin-2(1H)-one ring system contains eight distinct carbons, four of which are quaternary and thus invisible to simpler techniques like DEPT-90 or DEPT-135 that rely on attached protons.

This guide provides an in-depth comparison of modern methodologies for the complete and confident assignment of the ¹³C NMR spectrum for the quinoxalin-2(1H)-one core. We will move beyond simple 1D spectroscopy to demonstrate how a synergistic approach, combining multi-dimensional NMR experiments with in silico computational predictions, provides a self-validating system for structural elucidation.

The Structural Challenge: Assigning Eight Unique Carbons

The core of quinoxalin-2(1H)-one consists of eight ring carbons. The protonated carbons (C3, C5, C6, C7, C8) can often be initially assigned with some confidence using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates them to their directly attached protons. The primary analytical hurdle lies in the unambiguous assignment of the four quaternary carbons: the carbonyl (C2), the imine (C4a), and the two bridgehead carbons (C8a and the carbon fused to the substituent at C3 if applicable). These carbons lack direct proton reporters, rendering their assignment by simple methods impossible.

Part 1: The Experimental Workflow for Unambiguous Assignment

Modern NMR spectroscopy offers a suite of experiments designed to reveal the intricate connectivity of a molecule's carbon skeleton. The causality behind this experimental workflow is to build the structure piece by piece, using proton signals as anchors to identify and place every carbon atom, including the challenging quaternary centers.

Step 1: Carbon Type Identification with DEPT-135

The first step is to differentiate between carbon types. While a standard broadband-decoupled ¹³C NMR spectrum shows all unique carbon signals, it does not distinguish between CH₃, CH₂, CH, and quaternary (Cq) carbons. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment provides this crucial first layer of information.

  • Principle: DEPT-135 edits the carbon spectrum based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons do not appear at all.

  • Application: For quinoxalin-2(1H)-one, this experiment will positively identify the four protonated carbons of the benzene ring and the C3 carbon, while the C2, C4a, and C8a signals will be absent.

Step 2: Direct C-H Correlation with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for assigning protonated carbons.[2][3]

  • Principle: This 2D experiment generates a correlation map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. A cross-peak appears only at the coordinates of a carbon and its directly attached proton(s).[4]

  • Application: By first assigning the proton spectrum (often with the aid of a ¹H-¹H COSY experiment), one can simply "read" the chemical shift of the attached carbon from the HSQC spectrum. This allows for the confident assignment of C3, C5, C6, C7, and C8.

Step 3: Unveiling the Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assigning the quaternary carbons and confirming the overall structure.[3]

  • Principle: HMBC reveals correlations between carbons and protons that are two or three bonds away (²JCH and ³JCH).[4][5] Crucially, direct one-bond correlations are suppressed.

  • Application: This is where the structure is definitively pieced together. For example, the quaternary bridgehead carbon C8a can be identified because it will show a cross-peak to the protons at C5 and C7 (³JCH correlations). The carbonyl carbon C2 will show correlations to the proton on C3 and the N1-H proton. By mapping these long-range interactions from known protons, the positions of the quaternary carbons become unequivocally clear.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve 10-20 mg of the quinoxalin-2(1H)-one derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum. This provides the basic chemical shift information.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive) from CH₂ (negative) signals and identify the absence of quaternary carbons.

  • HSQC Acquisition: Run a gradient-selected, multiplicity-edited HSQC experiment (HSQC-ME). This will correlate each proton with its directly attached carbon, color-coding CH/CH₃ and CH₂ signals for clarity.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment. It is often advisable to optimize this experiment for a range of coupling constants (e.g., 8 Hz) to capture both ²JCH and ³JCH correlations effectively.

  • Data Analysis:

    • Assign the ¹H spectrum as completely as possible.

    • Use the HSQC data to assign all protonated carbons (C3, C5, C6, C7, C8).

    • Using the assigned protons as starting points, analyze the HMBC spectrum to find correlations to the unassigned quaternary carbons. Systematically map these 2- and 3-bond correlations to finalize the assignments for C2, C4a, and C8a.

G

Part 2: The Computational Alternative - In Silico Prediction

Alongside experimental methods, computational chemistry provides a powerful, independent means of predicting ¹³C NMR chemical shifts. This is not merely a theoretical exercise; when used correctly, it serves as an excellent tool for validating experimental assignments or for suggesting the most probable assignment in ambiguous cases.

  • Principle: The primary method involves calculating the nuclear magnetic shielding tensors of the molecule using Density Functional Theory (DFT). The chemical shift of a given carbon is determined by subtracting its calculated isotropic shielding value from the shielding value of a reference compound (typically tetramethylsilane, TMS), which is calculated at the same level of theory.

  • Trustworthiness: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. While computationally intensive methods can yield high accuracy, functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ often provide an excellent balance of speed and accuracy for molecules of this type.

Computational Protocol: A General Workflow
  • Structure Modeling: Generate a 3D model of the quinoxalin-2(1H)-one molecule.

  • Geometry Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO method) at the same level of theory. This will generate the absolute magnetic shielding constants for each atom.

  • Reference Calculation: Perform the same optimization and NMR calculation for TMS.

  • Chemical Shift Prediction: Calculate the predicted chemical shift (δ) for each carbon (i) using the formula: δ_i = σ_TMS - σ_i, where σ is the isotropic shielding constant.

  • Correlation: Compare the predicted spectrum with the experimental one. A linear correlation plot can be used to assess the quality of the prediction and help assign signals.

G

Part 3: Comparative Data and Definitive Assignment

To illustrate this integrated approach, let's consider the expected ¹³C NMR data for the quinoxalin-2(1H)-one core. The chemical shifts can vary slightly based on solvent and substituents, but the assignment strategy remains constant. General chemical shift ranges for derivatives have been reported as 158.44–151.23 ppm (C=O), 149.25–146.16 ppm (C=N), and 155.33–106.66 ppm for the remaining aromatic carbons.

The following table synthesizes expected chemical shifts and the key HMBC correlations required for a definitive assignment.

CarbonMultiplicity (DEPT-135)Approx. δ ¹³C (ppm)Key HMBC Correlations (from ¹H at)Assignment Rationale
C2 Absent~155H3, N1-HQuaternary, downfield shift due to C=O bond.
C3 CH (+)~120-Protonated carbon, assigned via HSQC.
C4a Absent~142H3, H5Quaternary, confirmed by 2- and 3-bond correlations.
C5 CH (+)~129H6, H7Protonated carbon, assigned via HSQC.
C6 CH (+)~124H5, H7, H8Protonated carbon, assigned via HSQC.
C7 CH (+)~132H5, H6, H8Protonated carbon, assigned via HSQC.
C8 CH (+)~116H6, H7Protonated carbon, assigned via HSQC.
C8a Absent~130H5, H7Quaternary bridgehead, confirmed by 3-bond correlations.

Analysis in Practice:

An analyst would proceed as follows:

  • The signals at ~129, ~124, ~132, ~116, and ~120 ppm are identified as CH groups from the DEPT-135 and HSQC experiments and are assigned to C5, C6, C7, C8, and C3, respectively, based on their coupling patterns and chemical shifts in the ¹H spectrum.

  • The three remaining signals (~155, ~142, ~130 ppm) are known to be the quaternary carbons C2, C4a, and C8a.

  • Looking at the HMBC spectrum, the signal at ~130 ppm shows correlations to the protons assigned as H5 and H7. This connectivity uniquely identifies it as C8a .

  • The signal at ~142 ppm shows correlations to the H5 proton (a ³J coupling) and the H3 proton (a ²J coupling). This pattern confirms its identity as C4a .

  • By elimination, and confirmed by its characteristic downfield shift and correlation to H3, the signal at ~155 ppm is assigned to the carbonyl carbon, C2 .

This logical, step-wise process, cross-referencing multiple, independent datasets, ensures a high degree of confidence in the final assignment. The addition of a computationally predicted spectrum that matches this assignment provides a final layer of validation, fulfilling the principles of a trustworthy, self-validating protocol.

Conclusion

The unambiguous assignment of the ¹³C NMR spectrum for the quinoxalin-2(1H)-one ring system is not achievable through simple 1D NMR alone. A robust and scientifically rigorous approach requires the integration of multiple techniques. By systematically employing a suite of 1D and 2D NMR experiments—specifically DEPT-135, HSQC, and HMBC—one can experimentally trace the carbon framework of the molecule. This experimental data can be powerfully corroborated by in silico predictions from DFT calculations. This dual-pronged strategy, blending empirical measurement with theoretical prediction, represents the gold standard for structural elucidation, providing the high-confidence data that is essential for researchers and drug development professionals.

References

  • Mori, J., et al. (2021). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Molecules, 26(16), 4979. Available at: [Link]

  • Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(19), 10586-10592. Available at: [Link]

  • ResearchGate. (n.d.). The chemical shifts (1H NMR and 13C NMR spectra) and correlations proton-carbon (HSQC and HMBC experiments) for derivative 3. Retrieved February 25, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. Available at: [Link]

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Available at: [Link]

  • Li, J., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. ChemistrySelect, 5(15), 4615-4619. Available at: [Link]

  • Oxford Instruments. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved February 25, 2026, from [Link]

  • da Silva, A. J., et al. (2017). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 28(2), 296-306. Available at: [Link]

  • Zhang, L., et al. (2011). Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus. Journal of Medicinal Chemistry, 54(15), 5484-5493. Available at: [Link]

  • Ghasemi, S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Renault, K., Renard, P. Y., & Sabot, C. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2022(48), e202201314. Available at: [Link]

  • Beck, A. (2014). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Texas. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(10), 4088. Available at: [Link]

  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Quinoxalinone. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. Retrieved February 25, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 25, 2026, from [Link]

  • SDSU. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved February 25, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Methoxyquinoxalin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-common compounds like 3-methoxyquinoxalin-2(1H)-one, a clear and scientifically grounded disposal protocol is essential. This guide provides a comprehensive framework for the safe handling and disposal of 3-methoxyquinoxalin-2(1H)-one, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative approach, leveraging data from structurally similar quinoxaline derivatives and established best practices for hazardous waste management.

Immediate Safety and Handling Considerations

Before beginning any work with 3-methoxyquinoxalin-2(1H)-one, it is imperative to handle it as a potentially hazardous substance. Structurally related compounds, such as quinoxalin-2(1H)-one and 3-methylquinoxalin-2-ol, are known to be skin and eye irritants, and may cause respiratory irritation if inhaled.[1][2] Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

Hazard Profile and Disposal Rationale

The disposal procedures outlined below are dictated by the inferred hazard profile of 3-methoxyquinoxalin-2(1H)-one, which necessitates its treatment as hazardous chemical waste. Disposing of such chemicals down the drain or in the regular trash is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

Hazard CategoryInferred Risk for 3-Methoxyquinoxalin-2(1H)-oneDisposal Implication
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[2]Avoid generating dust. Prevent contamination of food and drink. Ensure proper labeling of waste containers.
Skin Irritation Assumed to be a skin irritant.[1]Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Assumed to be a serious eye irritant.[1]Use safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.
Environmental Hazard Unknown, but discharge into the environment must be avoided.[6]Do not dispose of down the drain or in regular trash. Collect for licensed hazardous waste disposal.
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-methoxyquinoxalin-2(1H)-one, ensuring compliance and safety at each stage.

1. Waste Identification and Segregation:

  • Treat all unused 3-methoxyquinoxalin-2(1H)-one, contaminated materials (e.g., weighing paper, pipette tips, gloves), and empty containers as hazardous waste.[7]

  • Segregate this waste stream from other chemical wastes to prevent unknown reactions. Specifically, do not mix with strong oxidizing agents or strong acids.[7]

2. Containerization:

  • Solid Waste: Collect solid 3-methoxyquinoxalin-2(1H)-one and contaminated disposables in a dedicated, durable, and leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[5]

  • Liquid Waste: For solutions containing 3-methoxyquinoxalin-2(1H)-one, use a compatible, sealed, and shatter-resistant container (e.g., a coated glass or HDPE bottle). Do not overfill liquid waste containers; leave at least 10% headspace for expansion.[8]

  • The container must be kept closed at all times except when adding waste.[9]

3. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."[9]

  • The label must also clearly state the full chemical name, "3-methoxyquinoxalin-2(1H)-one," and an estimate of the concentration and quantity. Do not use abbreviations or chemical formulas.[9]

  • Include the date when waste was first added to the container.

4. Storage:

  • Store the waste container in a designated and secure satellite accumulation area near the point of generation.[9] This area should be under the control of laboratory personnel.

  • The storage area must be well-ventilated, away from heat sources, and in secondary containment to catch any potential leaks.[10]

5. Arranging for Disposal:

  • Once the container is nearly full (around 90%), or as per your institution's policy, arrange for its disposal.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[11]

  • Provide them with all necessary documentation, including the chemical name and known hazards.

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[12]

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Workflow for 3-Methoxyquinoxalin-2(1H)-one

G cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Generate 3-Methoxyquinoxalin-2(1H)-one Waste (Solid or Liquid) B Is the waste solid or liquid? A->B C Collect in a labeled hazardous solid waste container B->C Solid D Collect in a labeled hazardous liquid waste container B->D Liquid E Store in a designated, secure secondary containment area C->E D->E F Arrange for pickup by EHS or a licensed contractor E->F

Caption: Decision workflow for the proper disposal of 3-methoxyquinoxalin-2(1H)-one.

This guide provides a robust framework for the safe disposal of 3-methoxyquinoxalin-2(1H)-one. Adherence to these procedures, in conjunction with your institution's specific policies and a thorough understanding of the relevant regulations, is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem.

References

  • Environmental Marketing Services. (2024, July 15).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Section 2.
  • Clean Management Environmental Group. (2022, September 13).
  • American Chemical Society.
  • Apollo Scientific. (2023, August 2).
  • BenchChem. (2025).
  • ECHEMI.
  • SAFETY D
  • Introduction to Hazardous Waste Management.
  • Sigma-Aldrich. (2024, September 7).
  • Shanghai Haohong Scientific Co., Ltd. (2024, July 29). SAFETY DATA SHEET - 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Occupational Safety and Health Administration. 1910.
  • TCI Chemicals. (2025, March 13).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Spectrum Chemical. (2016, December 30).
  • Spectrum Chemical. (2016, March 30).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 19).
  • PubChem. 3-Methylquinoxalin-2-ol. pubchem.ncbi.nlm.nih.gov.
  • BenchChem. (2025). Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • University of North Texas Health Science Center. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.